5-ethyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methyl-1-propyl-1H-pyrazol-5-amine and 5-ethyl-3-thiophenecarboxylic acid chloride.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction is facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products. Additionally, safety measures and environmental considerations are taken into account to ensure sustainable production.
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation to form thiophene-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Derivatives with different functional groups on the ethyl moiety.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets such as enzymes and receptors is of interest in drug discovery.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-ethyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and pyrazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-ethyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide: Similar structure but with a different position of the thiophene ring.
N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide: Lacks the ethyl group on the thiophene ring.
5-ethyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness: The presence of the ethyl group on the thiophene ring and the specific substitution pattern on the pyrazole ring make this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-N-(5-methyl-2-propylpyrazol-3-yl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-6-17-13(7-10(3)16-17)15-14(18)11-8-12(5-2)19-9-11/h7-9H,4-6H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFDQZQDRGRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NC(=O)C2=CSC(=C2)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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